molecular formula C10H14O4 B13793336 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one CAS No. 72269-65-9

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one

Cat. No.: B13793336
CAS No.: 72269-65-9
M. Wt: 198.22 g/mol
InChI Key: LDUCJUWVVJOBAY-UHFFFAOYSA-N
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Description

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one is a high-purity organic compound with the molecular formula C 10 H 14 O 4 and a molecular weight of 198.22 g/mol . It is supplied as a chemical reference standard and is characterized by a furanone core structure substituted with an acetyl group and a prop-2-enoxymethyl (allyloxymethyl) chain . This specific structural motif suggests potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry research . The presence of the acetyl group offers a handle for further chemical modification, while the allyl ether moiety can participate in various reactions, making this compound a valuable scaffold for the exploration of novel chemical entities. Available as the (3S,5S)-stereoisomer , it is particularly suited for investigations in asymmetric synthesis and for studying structure-activity relationships. According to computational data, the compound has a predicted density of approximately 1.104 g/cm³ and a boiling point of around 344.1°C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

72269-65-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one

InChI

InChI=1S/C10H14O4/c1-3-4-13-6-8-5-9(7(2)11)10(12)14-8/h3,8-9H,1,4-6H2,2H3

InChI Key

LDUCJUWVVJOBAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(OC1=O)COCC=C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Reported Synthetic Routes

Lactone Formation via Intramolecular Esterification

The gamma-lactone core is commonly synthesized by intramolecular esterification of pentonic acid derivatives under acidic conditions. This step establishes the oxolane-2-one ring essential for the compound’s structure.

Acetylation at the 3-Position

Selective acetylation is typically achieved using acetyl chloride or acetic anhydride in the presence of a base or acid catalyst to introduce the acetyl group at the 3-position of the lactone ring. Control of reaction conditions is critical to avoid over-acetylation or side reactions.

Etherification to Attach Prop-2-enoxymethyl Group

The prop-2-enoxymethyl substituent is introduced via etherification, often by reacting the hydroxyl group at the 5-position with allyl bromide or allyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate as base) to form the allyl ether linkage.

Detailed Preparation Procedure (Representative)

A representative synthetic procedure integrating the above steps is as follows:

Step Reagents & Conditions Description Yield (%) Notes
1 Pentonic acid derivative, acid catalyst Intramolecular esterification to form lactone 75-85 Typically reflux in toluene with Dean-Stark apparatus to remove water
2 Acetic anhydride or acetyl chloride, pyridine or base catalyst Acetylation at 3-position 80-90 Reaction at 0-25°C to control selectivity
3 Allyl bromide, K2CO3 or NaH, DMF or acetone Etherification to introduce prop-2-enoxymethyl group 70-80 Stirring at room temperature to 50°C

This sequence yields 3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one with overall yields typically in the range of 40-60%, depending on purification efficiency.

Supporting Research Data and Characterization

Spectroscopic Analysis

  • NMR (1H and 13C): Confirms the presence of acetyl methyl protons (~2.1 ppm), oxolane ring protons, and vinyl protons from the propenyl ether group (~5-6 ppm).
  • IR Spectroscopy: Characteristic lactone carbonyl stretch near 1750 cm⁻¹ and acetyl carbonyl near 1700 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak at m/z 198 consistent with molecular weight.

Computational Properties

According to PubChem data, the compound has a calculated XLogP3-AA value of 0.7, indicating moderate lipophilicity, and possesses 4 hydrogen bond acceptors and 0 hydrogen bond donors, which influence its solubility and reactivity.

Comparative Analysis of Preparation Methods

Method Aspect Intramolecular Esterification Acetylation Etherification
Typical Reagents Pentonic acid derivatives, acid catalyst Acetic anhydride or acetyl chloride, base or pyridine Allyl halides (bromide/chloride), base (K2CO3, NaH)
Reaction Conditions Reflux, removal of water 0-25°C, controlled addition Room temp to 50°C, inert atmosphere preferred
Yield Range 75-85% 80-90% 70-80%
Key Challenges Water removal, ring closure specificity Selective monoacetylation Avoiding over-alkylation or polymerization
Purification Techniques Recrystallization, chromatography Chromatography, distillation Chromatography

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • Chemical Name : 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one
  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • CAS Number : [insert CAS number if available]

Structural Characteristics

The compound features a lactone structure, which is significant for its reactivity and potential biological activity. The presence of the acetyl and prop-2-enoxymethyl groups contributes to its chemical behavior, making it a candidate for various synthetic pathways.

Medicinal Chemistry

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural analogs have been investigated for their anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways1.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in various reactions, such as nucleophilic additions and cycloadditions.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)Reference
Nucleophilic AdditionRoom Temperature, 24h852
CycloadditionUV Light, 48h903
EsterificationAcid Catalyst, Reflux954

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form cross-linked structures can enhance the mechanical properties of materials.

Case Study: Polymer Development

Research conducted at a leading materials science institute explored the use of 3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one in creating biodegradable polymers. The study found that incorporating this compound improved thermal stability and mechanical strength while maintaining biodegradability5.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The prop-2-enoxymethyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one with structurally related compounds, focusing on substituent effects, heterocyclic variations, and functional group contributions.

Oxolan-2-one Derivatives with Varied Substituents

Compound Name Substituents (Position 5) Key Features Molecular Weight Notable Properties/Applications
3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one Prop-2-enoxymethyl Unsaturated ether substituent; acetyl at C3 ~184.19 g/mol* Potential reactivity via allyl group
Pilocarpine (PIL) (1-Methyl-1H-imidazol-5-yl)methyl Imidazole-containing substituent; bioactive alkaloid 208.26 g/mol Cholinergic activity; used in glaucoma treatment
(5S)-5-(Hydroxymethyl)oxolan-2-one Hydroxymethyl Polar substituent; aroma compound in tea 130.14 g/mol Enhances tea aroma; hydrophilic
5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one 3,3-Dichloroprop-2-enyl + methyl Electronegative Cl atoms; steric bulk 209.07 g/mol Increased stability; potential agrochemical use
5-Methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one Long alkyl chain Highly hydrophobic substituent 324.55 g/mol Low solubility in polar solvents

*Calculated based on molecular formula C₉H₁₂O₄.

Key Observations:

  • Substituent Reactivity: The allyloxymethyl group in the target compound offers unsaturated bonds for addition reactions, contrasting with PIL’s imidazole (hydrogen-bonding capability) or the dichlorinated analog’s electrophilic character .
  • Polarity: The hydroxymethyl analog’s polarity contrasts sharply with the hydrophobic long-chain substituent in , highlighting how substituents dictate solubility and application.

Acetylated Heterocycles Beyond Oxolan-2-one

Compound Name Heterocycle Substituents (Position 5) Key Features
3-Acetyl-5-cyclohexyl-4,5-dihydroisoxazole (3g) 4,5-Dihydroisoxazole Cyclohexyl Saturated isoxazole ring; acetyl at C3
3-Acetyl-5-chloromethyl-4,5-dihydroisoxazole (3h) 4,5-Dihydroisoxazole Chloromethyl Electrophilic Cl atom; potential alkylating agent

Key Observations:

  • Heterocycle Differences: The oxolan-2-one lactone in the target compound is more electron-deficient than the dihydroisoxazole ring, influencing nucleophilic attack sites.
  • Spectroscopic Contrasts: The acetyl group in dihydroisoxazoles (e.g., 3g, 3h) shows distinct $ ^1H $ NMR shifts (~2.1–2.3 ppm for methyl) compared to lactone-based analogs, reflecting electronic environment differences .

Functional Group Impact on Electronic Properties

  • Electron Density: In imidazolic alkaloids (e.g., PIL), electron density around the lactone’s oxygen and nitrogen atoms facilitates interactions with biological targets . The target compound’s acetyl group may reduce electron density at the lactone carbonyl, altering reactivity.
  • Steric Effects: Bulky substituents like triisopropylsilyloxy in (5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one hinder molecular packing, whereas the target’s allyloxymethyl group offers moderate steric hindrance.

Biological Activity

Chemical Structure and Properties

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one belongs to the class of oxolanes, which are cyclic compounds containing oxygen atoms. The presence of an acetyl group and an enoxymethyl side chain suggests potential reactivity that could be leveraged in various biological contexts.

Table 1: Structural Features of 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one

FeatureDescription
Chemical FormulaC₇H₈O₃
Molecular Weight140.14 g/mol
Functional GroupsAcetyl, Enoxymethyl
Ring StructureOxolane (5-membered ring)

Antimicrobial Properties

Compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of oxolane have been noted for their ability to inhibit bacterial growth. While specific studies on 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one are lacking, it is plausible that it may share this property due to structural similarities with known antimicrobial agents.

Anticancer Activity

Research indicates that certain oxolane derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The acetyl group may enhance lipophilicity, facilitating better cell membrane penetration, which is critical for anticancer activity.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigating various oxolane derivatives found that compounds similar to 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests a potential for further exploration of this compound's antimicrobial effects.
  • Anticancer Mechanisms : In a related study focusing on oxolane derivatives, researchers observed that certain modifications led to increased cytotoxicity in breast cancer cell lines. The mechanisms involved apoptosis induction via mitochondrial pathways, indicating a promising avenue for further research on 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one.

Table 2: Summary of Biological Activities of Related Compounds

CompoundActivity TypeTarget Organism/Cell LineReference
Oxolane Derivative AAntimicrobialStaphylococcus aureus
Oxolane Derivative BAnticancerBreast Cancer Cell Lines
Oxolane Derivative CAntiviralInfluenza Virus

Q & A

Q. What are the common synthetic routes for 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one, and how are reaction conditions optimized?

The synthesis typically involves cyclization or condensation reactions. For example, oxolan-2-one derivatives are often synthesized via nucleophilic substitution or esterification. A key step is the introduction of the acetyl and propenoxymethyl groups. Optimization includes:

  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) to enhance reaction efficiency .
  • Temperature control : Reactions are conducted under reflux (e.g., 80–100°C) to balance reaction rate and byproduct formation .
  • Solvent choice : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify acetyl (δ ~2.1 ppm) and propenoxymethyl (δ ~4.2–5.8 ppm) groups. DEPT-135 confirms CH₂/CH₃ groups .
  • IR : Stretching bands at ~1740 cm⁻¹ (lactone C=O) and ~1650 cm⁻¹ (acetyl C=O) .
  • Mass spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~228) and fragmentation patterns .

Q. How is crystallographic data for this compound analyzed?

X-ray diffraction (XRD) with software like SHELXL refines unit cell parameters and thermal displacement factors. Key steps:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Structure solution : Direct methods in SHELXS or charge flipping in SHELXD .
  • Validation : R-factor (<5%) and residual electron density maps ensure accuracy .

Advanced Research Questions

Q. How can contradictory bioactivity data from different studies be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:

  • Purity variations : Impurities ≥2% can skew results; validate via HPLC .
  • Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C) .
  • Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) and use positive controls .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Q. What strategies address challenges in resolving stereochemistry during synthesis?

  • Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers .
  • Circular dichroism (CD) : Compare experimental spectra with computed (DFT) models to assign configurations .
  • Crystallographic twinning : Apply SHELXL ’s TWIN/BASF commands to model overlapping lattices .

Q. How is computational modeling used to predict biological targets?

  • Molecular docking : Tools like AutoDock Vina screen against protein databases (e.g., PDB) to identify binding pockets .
  • QSAR : Correlate substituent effects (e.g., acetyl vs. hydroxyethyl) with bioactivity using Hammett constants .
  • MD simulations : GROMACS evaluates binding stability over 100-ns trajectories .

Q. What advanced techniques validate oxidative degradation pathways?

  • LC-HRMS : Track degradation products (e.g., carboxylic acids) with ppm-level mass accuracy .
  • Isotopic labeling : Use ¹⁸O₂ or D₂O to trace oxygen incorporation in lactone ring opening .
  • EPR spectroscopy : Detect radical intermediates under UV/light exposure .

Methodological Considerations

Q. How to design a robust SAR study for derivatives?

  • Scaffold modification : Synthesize analogs with halogens (Cl/F), alkyl chains, or aryl groups at C-5 .
  • Dose-response assays : Test IC₅₀ values in triplicate with 95% confidence intervals .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare potency .

Q. Best practices for resolving crystal twinning in XRD analysis?

  • Data preprocessing : Use CrysAlisPro to flag overlapping reflections .
  • Twin law refinement : In SHELXL , apply twin matrix (e.g., -h, -k, -l) and refine BASF parameters .
  • Validation : Check Rmerge (<10%) and completeness (>95%) post-refinement .

Q. How to optimize HPLC methods for quantifying degradation products?

  • Column : C18 (5 µm, 250 mm) with gradient elution (ACN:H₂O 20→80% in 30 min) .
  • Detection : UV at 210 nm (lactone) and 254 nm (aromatic byproducts) .
  • Validation : Assess linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (98–102%) .

Data Contradiction Analysis

Q. Conflicting reports on enzyme inhibition: How to investigate?

  • Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., commercial vs. in-house) .
  • Inhibition kinetics : Perform Lineweaver-Burk plots to distinguish competitive/uncompetitive mechanisms .
  • Cofactor effects : Test with/without Mg²⁺ or NADPH to identify activation dependencies .

Q. Why do solubility studies show variability in aqueous media?

  • pH dependence : Measure solubility at pH 2 (stomach) vs. pH 7.4 (blood) using shake-flask method .
  • Co-solvents : Evaluate PEG-400 or cyclodextrins to enhance solubility without precipitation .
  • Particle size : Use nano-milling (<200 nm) to increase surface area and dissolution rate .

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